molecular formula C13H13B B1283522 1-(3-Bromopropyl)naphthalene CAS No. 27650-86-8

1-(3-Bromopropyl)naphthalene

Cat. No. B1283522
CAS RN: 27650-86-8
M. Wt: 249.15 g/mol
InChI Key: YPDLRSZRTOATJO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The naphthalene core, a fused two-ring system, is a common motif in many organic compounds, including those with applications in materials science, pharmaceuticals, and organic synthesis .

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes to produce 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Another method includes the reaction of benzylpyridinium bromide with α,β-unsaturated ketones to yield 1,3-disubstituted naphthalenes . Although these methods do not directly describe the synthesis of 1-(3-Bromopropyl)naphthalene, they provide insight into the bromination reactions and cyclization strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can be complex, with the possibility of various substituent effects influencing the overall conformation. For instance, the conformation of 1,8-di(bromomethyl)naphthalene has been determined by X-ray crystallography, revealing a twofold symmetry about the central bond and specific inclinations of the carbon-bromine bonds . This detailed structural information is crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Brominated naphthalenes can undergo a range of chemical reactions. For example, base-promoted elimination reactions can lead to the formation of di-, tri-, and tetrabromo-naphthalenes . Additionally, the interception of o-quinodimethanes with brominated reagents can lead to the synthesis of cyclopropa[b]naphthalenes . These reactions highlight the reactivity of brominated naphthalenes and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. For instance, 1-bromo-4-(bromoacetyl)naphthalene exhibits strong structured phosphorescence emission, indicating an efficient intersystem crossing mechanism within the molecule . This property is particularly interesting for applications in spectroscopy and as a phosphorescent probe. The reactivity of brominated naphthalenes with thiols and other nucleophiles can also be exploited in chemical synthesis and the development of new materials .

Scientific Research Applications

Enhanced Reactivity in Nucleophilic Substitution Reactions

1-(3-Bromopropyl)naphthalene has shown significant reactivity in nucleophilic substitution reactions. In a study by Kim, Song, and Chi (2003), the reactivity of various metal fluorides in nucleophilic fluorination reactions was enhanced using this compound. This suggests its potential use in facilitating efficient chemical transformations (Kim, Song, & Chi, 2003).

Application in Green Chemistry for Ether Cleavage

Boovanahalli, Kim, and Chi (2004) utilized 1-(3-Bromopropyl)naphthalene in the cleavage of alkyl alkyl ether, highlighting its use in green chemistry methods for ether cleavage. This demonstrates its role in environmentally friendly chemical processes (Boovanahalli, Kim, & Chi, 2004).

Role in Hydroxylation Reactions

In the research by Kim, Hong, Seo, Kim, Kim, Song, and Chi (2004), 1-(3-Bromopropyl)naphthalene was used for nucleophilic hydroxylation of alkyl halides with water in an ionic liquid. This study indicates its applicability in hydroxylation reactions, which is an important process in organic chemistry (Kim et al., 2004).

Importance in Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives

Ping (2012) discussed the synthesis of bromo-substituted naphthalene dianhydride derivatives, which are vital in material science and supramolecular chemistry. This study shows the importance of 1-(3-Bromopropyl)naphthalene in synthesizing core components for advanced materials (Ping, 2012).

Involvement in Syntheses of Naphthalenes and Naphthalene Derivatives

Agrawal, Srivastava, and Yadav (2014) utilized 1-(3-Bromopropyl)naphthalene in synthesizing new naphthalenes, indicating its role in creating various derivatives for potential applications in organic and pharmaceutical chemistry (Agrawal, Srivastava, & Yadav, 2014).

Safety And Hazards

While specific safety data for 1-(3-Bromopropyl)naphthalene is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

1-(3-bromopropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLRSZRTOATJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563263
Record name 1-(3-Bromopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)naphthalene

CAS RN

27650-86-8
Record name 1-(3-Bromopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)naphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 73-1 (4.70 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (7.13 g) and N-bromosuccinimide (4.84 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (5.67 g) as a colorless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Quantity
4.84 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Amberg, JW Engels - Helvetica chimica acta, 2002 - Wiley Online Library
The eight (arylalkyl)‐modified phosphoramidites (=(arylalkyl)phosphonamidites) 1–8 (Fig. 2) were synthesized (Schemes 1–3) and incorporated at different positions into 2′‐…
Number of citations: 14 onlinelibrary.wiley.com
F Berardi, S Ferorelli, C Abate… - Journal of medicinal …, 2004 - ACS Publications
Several 1-cyclohexylpiperazine derivatives related to σ 2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (33, K i = 0.34 nM) were …
Number of citations: 106 pubs.acs.org
M Oestreich, UK Schmid, G Auer, M Keller - Synthesis, 2003 - thieme-connect.com
A preparatively straightforward methodology has been developed which allows the assembly of silicon-containing carbocycles as mixtures of diastereomers with silicon as the sole …
Number of citations: 17 www.thieme-connect.com
U Galli, S Oliaro-Bosso, S Taramino, S Venegoni… - Bioorganic & Medicinal …, 2007 - Elsevier
New dimethylamino truncated squalene ether derivatives containing a different aromatic moiety (phenyl, naphthyl, and biphenyl) or a simple alkyl (n-hexylic) group were synthesized as …
Number of citations: 14 www.sciencedirect.com

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